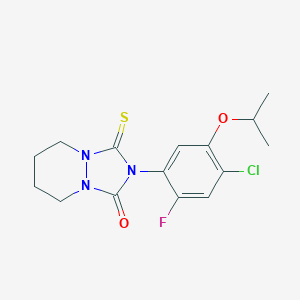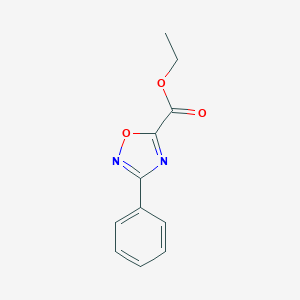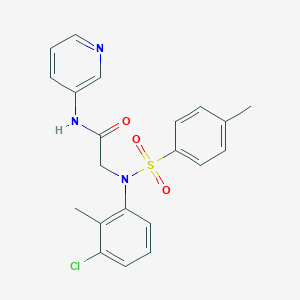
2-(3-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound, also known as CHIR-99021, is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various cellular processes.
Mecanismo De Acción
2-(3-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide selectively inhibits GSK-3 by binding to its ATP-binding site. GSK-3 is a serine/threonine kinase that phosphorylates various substrates involved in cellular processes. Inhibition of GSK-3 by 2-(3-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide leads to the activation of downstream signaling pathways such as the Wnt/β-catenin pathway, which plays a crucial role in cell proliferation and differentiation.
Biochemical and Physiological Effects:
Inhibition of GSK-3 by 2-(3-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide has been shown to have various biochemical and physiological effects. Inhibition of GSK-3 leads to the activation of the Wnt/β-catenin pathway, which promotes cell proliferation and differentiation. 2-(3-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide has also been shown to enhance insulin signaling by inhibiting GSK-3, which leads to the activation of glycogen synthesis and glucose uptake. Inhibition of GSK-3 by 2-(3-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide has also been shown to have neuroprotective effects in various neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide has several advantages for lab experiments. It is a potent and selective inhibitor of GSK-3, which allows for specific inhibition of GSK-3 without affecting other kinases. 2-(3-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide is also cell-permeable, which allows for easy delivery into cells. However, 2-(3-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide has some limitations for lab experiments. It has a short half-life, which requires frequent dosing. 2-(3-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide is also a relatively expensive compound, which may limit its use in some labs.
Direcciones Futuras
There are several future directions for research on 2-(3-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide. One direction is to investigate the therapeutic potential of 2-(3-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide in various diseases such as diabetes, cancer, and neurodegenerative disorders. Another direction is to investigate the role of GSK-3 inhibition in stem cell research, particularly in the maintenance of pluripotency and self-renewal of stem cells. Further research is also needed to optimize the dosing and delivery of 2-(3-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide for maximum efficacy.
Métodos De Síntesis
The synthesis of 2-(3-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide involves several steps. The first step involves the reaction of 2-aminopyridine with acetyl chloride to form 2-acetylpyridine. The second step involves the reaction of 2-acetylpyridine with 4-methylphenylsulfonyl chloride to form 2-(4-methylphenylsulfonyl)pyridine. The third step involves the reaction of 2-(4-methylphenylsulfonyl)pyridine with 3-chloro-2-methylphenyl isocyanate to form 2-(3-chloro-2-methyl-N-(4-methylphenyl)sulfonyl)pyridine. The final step involves the reaction of 2-(3-chloro-2-methyl-N-(4-methylphenyl)sulfonyl)pyridine with N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride and N-hydroxysuccinimide to form 2-(3-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide.
Aplicaciones Científicas De Investigación
2-(3-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide has been widely used in scientific research due to its ability to selectively inhibit GSK-3. GSK-3 is involved in various cellular processes such as glycogen metabolism, gene expression, and cell cycle regulation. Inhibition of GSK-3 by 2-(3-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide has been shown to have therapeutic potential in various diseases such as diabetes, cancer, and neurodegenerative disorders. 2-(3-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide has also been used in stem cell research to maintain pluripotency and self-renewal of embryonic stem cells and induced pluripotent stem cells.
Propiedades
Número CAS |
6481-30-7 |
|---|---|
Nombre del producto |
2-(3-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide |
Fórmula molecular |
C21H20ClN3O3S |
Peso molecular |
429.9 g/mol |
Nombre IUPAC |
2-(3-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide |
InChI |
InChI=1S/C21H20ClN3O3S/c1-15-8-10-18(11-9-15)29(27,28)25(20-7-3-6-19(22)16(20)2)14-21(26)24-17-5-4-12-23-13-17/h3-13H,14H2,1-2H3,(H,24,26) |
Clave InChI |
RZWLNHAXRBIWIR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CN=CC=C2)C3=C(C(=CC=C3)Cl)C |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CN=CC=C2)C3=C(C(=CC=C3)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




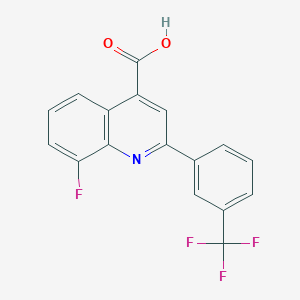

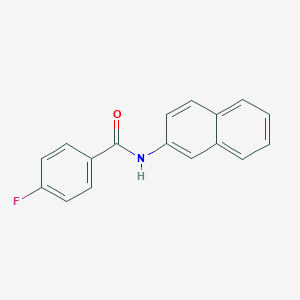
![2-[(4,4-Dimethyl-2,6-dioxo-cyclohexyl)-(4-methoxyphenyl)methyl]-5,5-dimethyl-cyclohexane-1,3-dione](/img/structure/B180862.png)
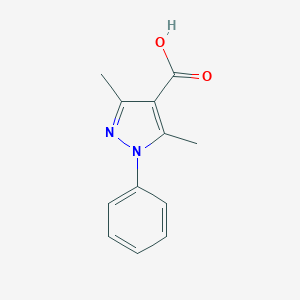

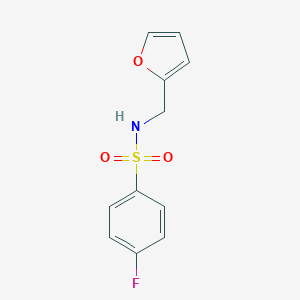
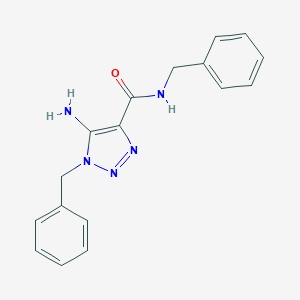
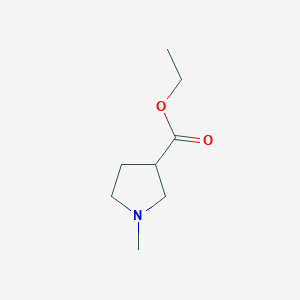

![2-(4-Methoxyphenyl)-5-methylbenzo[d]oxazole](/img/structure/B180877.png)
